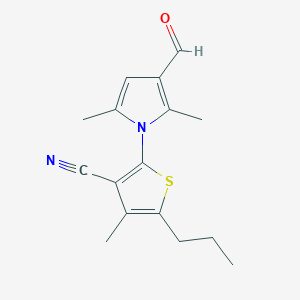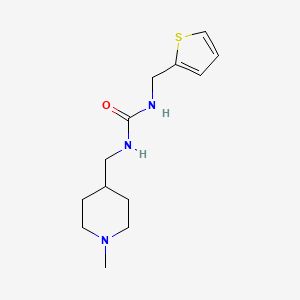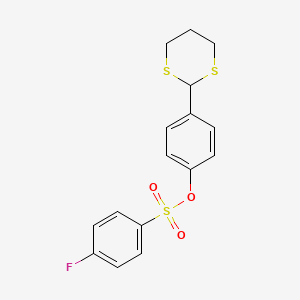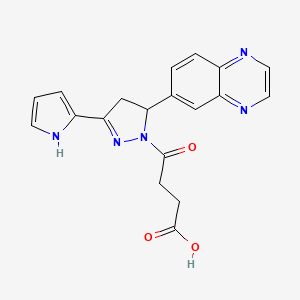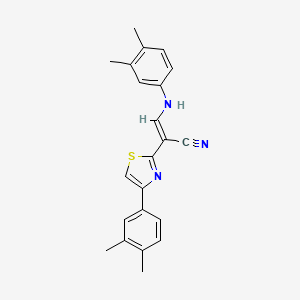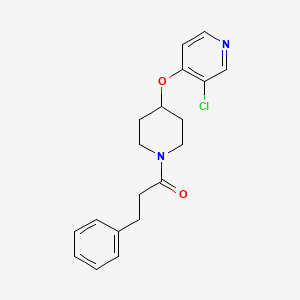![molecular formula C15H13F4NO B3005504 N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide CAS No. 2411307-37-2](/img/structure/B3005504.png)
N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a fluorinated phenyl ring, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Group: Cyclopropyl bromide is reacted with a suitable nucleophile to form the cyclopropyl intermediate.
Introduction of the Fluorinated Phenyl Ring: The cyclopropyl intermediate is then coupled with 4-fluoro-3-(trifluoromethyl)benzaldehyde using a palladium-catalyzed cross-coupling reaction.
Formation of the But-2-ynamide Moiety: The resulting product is then subjected to a Sonogashira coupling reaction with but-2-yn-1-amine under copper(I) iodide and palladium(II) acetate catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne moiety to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block in the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl ring and cyclopropyl group contribute to its binding affinity and specificity. The but-2-ynamide moiety may participate in covalent bonding or reversible interactions with the target, modulating its activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide: shares similarities with other fluorinated phenyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and binding properties. The presence of the cyclopropyl group, fluorinated phenyl ring, and but-2-ynamide moiety distinguishes it from other compounds and enhances its potential for diverse applications.
Properties
IUPAC Name |
N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO/c1-2-3-13(21)20-14(9-4-5-9)10-6-7-12(16)11(8-10)15(17,18)19/h6-9,14H,4-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYDCHJMVBXJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CC1)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
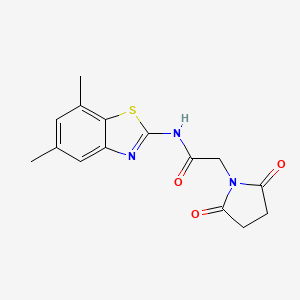
![[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B3005424.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3005425.png)


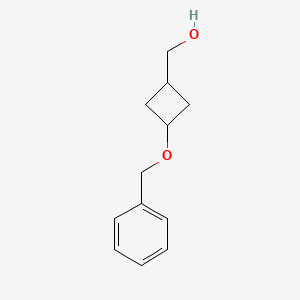
![2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3005431.png)

